
2-Phenylethenol
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Overview
Description
It is a colorless liquid with a pleasant floral odor, commonly found in essential oils such as rose, carnation, and hyacinth . This compound is widely used in the fragrance and flavor industries due to its appealing scent.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylethenol can be synthesized through several methods:
Friedel-Crafts Reaction: This involves the reaction between benzene and ethylene oxide in the presence of aluminum trichloride.
Hydrogenation of Styrene Oxide: This method uses supported platinum group metal catalysts in the presence of an organic or inorganic base as a promoter, with alcohol as a solvent.
Grignard Reaction: This involves the reaction between phenylmagnesium bromide and ethylene oxide, followed by hydrolysis to produce this compound.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of styrene oxide due to its efficiency and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylethenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylacetic acid or benzaldehyde under specific conditions.
Reduction: Reduction of this compound can yield phenylethylamine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.
Major Products:
Oxidation: Phenylacetic acid, benzaldehyde.
Reduction: Phenylethylamine.
Substitution: Various phenylethyl derivatives.
Scientific Research Applications
2-Phenylethenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-phenylethenol exerts its effects involves several molecular targets and pathways:
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis.
Antifungal Activity: It inhibits the growth of fungi by targeting the mitochondria and nucleus, affecting gene expression and cellular processes.
Aromatherapy: The pleasant floral odor of this compound has been shown to reduce plasma adrenaline concentration and human sympathetic activity.
Comparison with Similar Compounds
2-Phenylethenol can be compared with other similar compounds such as:
Phenethylamine: While both compounds share a phenethyl group, phenethylamine has an amine group instead of a hydroxyl group, leading to different chemical properties and applications.
Benzyl Alcohol: This compound has a similar structure but lacks the ethylene bridge, resulting in different reactivity and uses.
2-Phenylacetic Acid: This compound is an oxidation product of this compound and has different applications in the pharmaceutical industry.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 2-Phenylethanol, and how do reaction conditions influence yield and purity?
- Methodological Answer : 2-Phenylethanol can be synthesized via the Grignard reaction (phenylmagnesium bromide with ethylene oxide) or microbial biosynthesis (e.g., Saccharomyces cerevisiae). Yield optimization requires controlling reaction parameters:
- Grignard Method : Temperature (<5°C to prevent side reactions), solvent purity (anhydrous diethyl ether), and stoichiometric excess of ethylene oxide (1.2:1 molar ratio) .
- Biosynthesis : Oxygen availability, pH (5.0–6.5), and substrate concentration (e.g., L-phenylalanine at 2–5 g/L) to avoid feedback inhibition .
Q. How can researchers validate the identity and purity of 2-Phenylethanol in a newly synthesized batch?
- Methodological Answer : Use a multi-technique approach:
- NMR Spectroscopy : Compare 1H NMR peaks (e.g., δ 7.3 ppm for aromatic protons, δ 3.7 ppm for -CH2OH) to literature data .
- Mass Spectrometry (MS) : Confirm molecular ion peak at m/z 122.1 (C8H10O+) and absence of fragmentation patterns indicating impurities .
- Chromatographic Methods : HPLC with a C18 column (acetonitrile/water gradient) to quantify purity ≥98% .
Advanced Research Questions
Q. How do solvent polarity and temperature affect the stability of 2-Phenylethanol in long-term storage?
- Methodological Answer : Conduct accelerated stability studies:
- Experimental Design : Store samples in solvents of varying polarity (hexane, ethanol, water) at 4°C, 25°C, and 40°C for 6 months. Monitor degradation via GC-MS and UV-Vis spectroscopy (absorbance at 258 nm for aromatic rings) .
- Key Variables : Hydroxyl group oxidation to phenylacetaldehyde is accelerated in polar protic solvents (e.g., water) at elevated temperatures. Antioxidants (e.g., BHT at 0.01% w/v) reduce degradation rates .
Q. What strategies resolve contradictions in reported partition coefficients (log P) of 2-Phenylethanol across studies?
- Methodological Answer : Discrepancies often arise from measurement techniques (shake-flask vs. HPLC) or pH variations. To address:
- Comparative Analysis : Replicate log P determinations using both methods under standardized conditions (pH 7.0, 25°C).
- Meta-Analysis : Statistically evaluate literature data (e.g., ANOVA) to identify outliers and correlate log P with solvent systems .
- Advanced Modeling : Apply COSMO-RS simulations to predict solvent-solute interactions and validate experimental results .
Q. How can researchers design experiments to probe the role of 2-Phenylethanol in modulating microbial quorum sensing?
- Methodological Answer :
- In Vitro Assays : Use Pseudomonas aeruginosa bioreporters (e.g., lasB-gfp fusion) to quantify quorum-sensing inhibition (QSI) at 2-phenylethanol concentrations (0.1–10 mM). Include controls with known QSI agents (e.g., furanones) .
- Metabolomic Profiling : LC-MS/MS to track changes in autoinducer (e.g., C4-HSL) levels post-treatment. Correlate with transcriptomic data (RNA-seq) to identify regulated pathways .
Q. Data Contradiction and Reproducibility
Q. Why do conflicting results arise in studies on 2-Phenylethanol’s antioxidant activity, and how can they be reconciled?
- Methodological Answer : Variations in assay protocols (e.g., DPPH vs. ABTS radical scavenging) and solvent systems (aqueous vs. ethanolic) impact results. To standardize:
- Unified Protocol : Adopt the ORAC (Oxygen Radical Absorbance Capacity) assay with Trolox equivalents for cross-study comparability .
- Control for Interfering Compounds : Pre-purify 2-phenylethanol via silica gel chromatography to remove phenolic contaminants that skew absorbance readings .
Q. What experimental controls are critical when investigating 2-Phenylethanol’s cytotoxicity in eukaryotic cell lines?
- Methodological Answer :
- Negative Controls : Solvent-only treatments (e.g., DMSO at ≤0.1% v/v) to isolate solvent effects.
- Positive Controls : Use staurosporine (apoptosis inducer) to validate assay sensitivity.
- Dose-Response Curves : Test 0.1–10 mM concentrations with triplicate replicates. Calculate IC50 using nonlinear regression (e.g., GraphPad Prism) .
Q. Methodological Best Practices
Q. How should researchers document synthetic procedures for 2-Phenylethanol to ensure reproducibility?
- Guidelines :
- Detailed Descriptions : Specify equipment (e.g., round-bottom flask size, stirrer RPM), purification steps (e.g., distillation at 100–110°C/15 mmHg), and hazard controls (e.g., inert atmosphere for Grignard reactions) .
- Supporting Information : Provide raw spectral data (NMR, MS) and chromatograms in supplementary files, adhering to journal formatting standards .
Q. What statistical approaches are appropriate for analyzing dose-dependent effects of 2-Phenylethanol in biological assays?
- Recommendations :
Properties
CAS No. |
4365-04-2 |
---|---|
Molecular Formula |
C8H8O |
Molecular Weight |
120.15 g/mol |
IUPAC Name |
(E)-2-phenylethenol |
InChI |
InChI=1S/C8H8O/c9-7-6-8-4-2-1-3-5-8/h1-7,9H/b7-6+ |
InChI Key |
XLLXMBCBJGATSP-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/O |
Canonical SMILES |
C1=CC=C(C=C1)C=CO |
Origin of Product |
United States |
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